4-Ethyl-3-fluorobenzaldehyde
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Overview
Description
4-Ethyl-3-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethyl group at the 4-position and a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is reacted with a fluorinating agent to replace the chlorine atom with a fluorine atom . Another method involves the direct fluorination of 4-ethylbenzaldehyde using a suitable fluorinating reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen-exchange reactions due to their efficiency and cost-effectiveness. The reaction is carried out in a reactor with precise temperature and pressure control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed:
Oxidation: 4-Ethyl-3-fluorobenzoic acid.
Reduction: 4-Ethyl-3-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-3-fluorobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-3-fluorobenzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific molecular targets . In chemical reactions, the aldehyde group can undergo nucleophilic addition reactions, while the fluorine atom can participate in nucleophilic aromatic substitution reactions .
Comparison with Similar Compounds
4-Fluorobenzaldehyde: Similar structure but lacks the ethyl group.
3-Fluorobenzaldehyde: Similar structure but lacks the ethyl group and has the fluorine atom at a different position.
4-Ethylbenzaldehyde: Similar structure but lacks the fluorine atom.
Uniqueness: 4-Ethyl-3-fluorobenzaldehyde is unique due to the presence of both the ethyl group and the fluorine atom, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .
Properties
Molecular Formula |
C9H9FO |
---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
4-ethyl-3-fluorobenzaldehyde |
InChI |
InChI=1S/C9H9FO/c1-2-8-4-3-7(6-11)5-9(8)10/h3-6H,2H2,1H3 |
InChI Key |
VWIXGSHCRPUMFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C=O)F |
Origin of Product |
United States |
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